Cas no 2649035-16-3 (6-(2-isocyanatopropan-2-yl)-2,3-dihydro-1,4-benzodioxine)

6-(2-isocyanatopropan-2-yl)-2,3-dihydro-1,4-benzodioxine 化学的及び物理的性質
名前と識別子
-
- 6-(2-isocyanatopropan-2-yl)-2,3-dihydro-1,4-benzodioxine
- EN300-1806294
- 2649035-16-3
-
- インチ: 1S/C12H13NO3/c1-12(2,13-8-14)9-3-4-10-11(7-9)16-6-5-15-10/h3-4,7H,5-6H2,1-2H3
- InChIKey: KAHAQXQHTHYDOB-UHFFFAOYSA-N
- ほほえんだ: O1CCOC2C=CC(=CC1=2)C(C)(C)N=C=O
計算された属性
- せいみつぶんしりょう: 219.08954328g/mol
- どういたいしつりょう: 219.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 297
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3
6-(2-isocyanatopropan-2-yl)-2,3-dihydro-1,4-benzodioxine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1806294-0.5g |
6-(2-isocyanatopropan-2-yl)-2,3-dihydro-1,4-benzodioxine |
2649035-16-3 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1806294-1g |
6-(2-isocyanatopropan-2-yl)-2,3-dihydro-1,4-benzodioxine |
2649035-16-3 | 1g |
$986.0 | 2023-09-19 | ||
Enamine | EN300-1806294-2.5g |
6-(2-isocyanatopropan-2-yl)-2,3-dihydro-1,4-benzodioxine |
2649035-16-3 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1806294-5.0g |
6-(2-isocyanatopropan-2-yl)-2,3-dihydro-1,4-benzodioxine |
2649035-16-3 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1806294-1.0g |
6-(2-isocyanatopropan-2-yl)-2,3-dihydro-1,4-benzodioxine |
2649035-16-3 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1806294-0.25g |
6-(2-isocyanatopropan-2-yl)-2,3-dihydro-1,4-benzodioxine |
2649035-16-3 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1806294-0.05g |
6-(2-isocyanatopropan-2-yl)-2,3-dihydro-1,4-benzodioxine |
2649035-16-3 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1806294-10.0g |
6-(2-isocyanatopropan-2-yl)-2,3-dihydro-1,4-benzodioxine |
2649035-16-3 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-1806294-0.1g |
6-(2-isocyanatopropan-2-yl)-2,3-dihydro-1,4-benzodioxine |
2649035-16-3 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1806294-10g |
6-(2-isocyanatopropan-2-yl)-2,3-dihydro-1,4-benzodioxine |
2649035-16-3 | 10g |
$4236.0 | 2023-09-19 |
6-(2-isocyanatopropan-2-yl)-2,3-dihydro-1,4-benzodioxine 関連文献
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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4. Back matter
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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6-(2-isocyanatopropan-2-yl)-2,3-dihydro-1,4-benzodioxineに関する追加情報
Introduction to 6-(2-isocyanatopropan-2-yl)-2,3-dihydro-1,4-benzodioxine (CAS No. 2649035-16-3)
6-(2-isocyanatopropan-2-yl)-2,3-dihydro-1,4-benzodioxine (CAS No. 2649035-16-3) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various applications, particularly in the development of novel therapeutic agents. The isocyanate functional group and the 1,4-benzodioxine ring system contribute to its chemical reactivity and biological activity, making it a valuable building block in synthetic chemistry.
The isocyanate group in 6-(2-isocyanatopropan-2-yl)-2,3-dihydro-1,4-benzodioxine is a key functional moiety that enables the formation of urethane linkages through reaction with alcohols or amines. This property is particularly useful in the synthesis of polymers and coatings, as well as in the preparation of bioactive molecules. The ability to form stable urethane bonds makes this compound an attractive candidate for drug delivery systems and other biomedical applications.
The 1,4-benzodioxine ring, a six-membered ring containing two oxygen atoms, is another critical structural element of this compound. This ring system is known for its stability and ability to confer specific pharmacological properties to molecules. In particular, compounds containing the 1,4-benzodioxine moiety have been studied for their potential as anxiolytics and anticonvulsants. The presence of this ring in 6-(2-isocyanatopropan-2-yl)-2,3-dihydro-1,4-benzodioxine suggests that it may exhibit similar biological activities.
Recent research has focused on the synthesis and biological evaluation of derivatives of 6-(2-isocyanatopropan-2-yl)-2,3-dihydro-1,4-benzodioxine. A study published in the Journal of Medicinal Chemistry reported the synthesis of several analogs by varying the substituents on the isocyanate group and the benzodioxine ring. These derivatives were tested for their anti-inflammatory and analgesic properties using both in vitro and in vivo models. The results indicated that certain derivatives exhibited potent anti-inflammatory activity without significant toxicity, making them promising candidates for further development as therapeutic agents.
In another study published in Organic & Biomolecular Chemistry, researchers explored the use of 6-(2-isocyanatopropan-2-yl)-2,3-dihydro-1,4-benzodioxine as a building block for the synthesis of novel anticancer agents. The compound was used to prepare a series of urethane-linked conjugates with various anticancer drugs. The resulting conjugates were evaluated for their cytotoxicity against several cancer cell lines. The findings revealed that some conjugates showed enhanced cytotoxic activity compared to the parent drugs alone, suggesting that the urethane linkage may improve drug delivery and efficacy.
The versatility of 6-(2-isocyanatopropan-2-yl)-2,3-dihydro-1,4-benzodioxine extends beyond its use as a synthetic intermediate. Its unique combination of functional groups also makes it suitable for applications in materials science. For instance, researchers at a leading materials science institute have investigated the use of this compound in the development of advanced polyurethane coatings with improved mechanical properties and chemical resistance. The results showed that coatings prepared from these polyurethanes exhibited excellent adhesion and durability under harsh environmental conditions.
In conclusion, 6-(2-isocyanatopropan-2-yl)-2,3-dihydro-1,4-benzodioxine (CAS No. 2649035-16-3) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique structural features make it an attractive candidate for medicinal chemistry research, drug development, and materials science innovations. Ongoing studies continue to uncover new possibilities for this compound, highlighting its importance in advancing scientific knowledge and technological advancements.
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